4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, “9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol”, is 1S/C16H23NO2/c18-15-6-11-19-16(12-15)7-9-17(10-8-16)13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 . This might give some insights into the structure of “4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride”.Physical And Chemical Properties Analysis
The physical form of a similar compound, “9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol”, is a powder .Scientific Research Applications
Modular Synthesis Routes
A study by Marlène Goubert and colleagues (2009) details a flexible, efficient route to synthesize spirodioxanes, oxathianes, and morpholines, including compounds structurally related to 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride. Their method, focusing on the nucleophilic substitution of 1,3-dichloropropan-2-one O-benzyloxime by solketal derivatives, demonstrates the versatility and efficiency of synthesizing spiroketal compounds (Goubert, Canet, & Sinibaldi, 2009).
Spiroaminals Synthesis
M. Sinibaldi and I. Canet (2008) summarized different strategies developed for the synthesis of spiroaminals, including those with the 1-oxa-9-azaspiro[5.5]undecane core. This review highlights the compounds' biological activities and the novelty of their skeletons, indicating their potential applications in developing new therapeutic agents (Sinibaldi & Canet, 2008).
Antibacterial Applications
A. Lukin et al. (2022) explored the antibacterial properties of spirocyclic derivatives of ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane derivatives. Their research indicates that some derivatives show distinct activity against specific bacterial strains, underscoring the potential for developing targeted antibacterial therapies (Lukin et al., 2022).
Novel Synthesis Approaches
Other studies focus on innovative synthesis methods for compounds with the 1-oxa-9-azaspiro[5.5]undecane framework, demonstrating their potential in creating various biologically active molecules. For instance, the work on the aminomethylation of Guareschi imides to produce diazabicyclononane and piperidine derivatives (Khrustaleva et al., 2017) and the development of Prins cascade cyclization methods for synthesizing dioxa-azaspiro[5.5]undecane derivatives (Reddy et al., 2014) illustrate the ongoing interest in these compounds for various scientific and therapeutic applications.
Safety and Hazards
For “9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol”, the safety information includes hazard statements H315, H319, and H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Mechanism of Action
Target of action
The target of a drug is typically a key molecule involved in a biochemical or physiological process that is relevant to a disease condition. The drug is designed to bind to the target and modulate its activity, which can lead to a therapeutic effect .
Mode of action
This refers to how the drug interacts with its target. It could involve inhibiting an enzyme, blocking a receptor, or enhancing the activity of a particular pathway .
Biochemical pathways
These are the series of chemical reactions that take place within a cell. A drug can affect these pathways by altering the activity of one or more enzymes or other proteins involved in the pathway .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of the drug. These properties can affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of action
This refers to the molecular and cellular effects of the drug’s action. It could involve changes in gene expression, protein activity, or cellular function .
Action environment
This refers to how environmental factors, such as pH, temperature, and the presence of other molecules, can influence the drug’s action, efficacy, and stability .
properties
IUPAC Name |
4-azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c17-19-18-15-6-11-21-16(12-15)7-9-20(10-8-16)13-14-4-2-1-3-5-14;/h1-5,15H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNAMABVGIJCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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